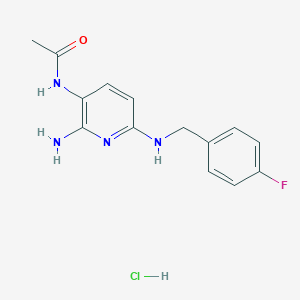

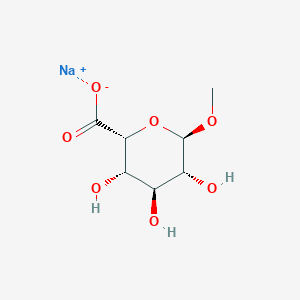

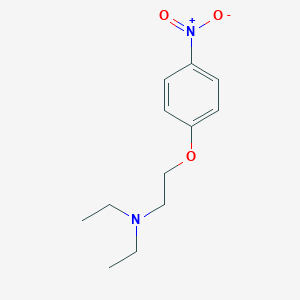

![molecular formula C15H11Cl2N3OS B029029 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 185039-46-7](/img/structure/B29029.png)

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from simple precursors. For example, the synthesis of 2-substituted thieno and pyrido pyrimidin derivatives typically involves an aza-Wittig reaction, followed by reactions with amines or phenols in the presence of a base like EtONa or K2CO3 to yield the final compounds (Liu, He, & Ding, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. For instance, the crystal structure of a similar compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, was determined to have an orthorhombic space group, with all ring atoms in the pyridopyrimidinone moiety being almost coplanar (Ren et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity : Derivatives of this compound, specifically 6-arylpyrido[2,3-d]pyrimidin-7-amine, have shown effectiveness in lowering blood pressure in hypertensive rats, with some maintaining normal levels with single daily doses (Bennett et al., 1981).

Cancer Therapy : 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potential selective inhibitors of c-Src protein tyrosine kinases, which could be beneficial in cancer therapy (Thompson et al., 2000).

Antibacterial and Antifungal Activities : Novel thiazolo[2,3-b]dihydropyrimidinone derivatives with 4-methylthiophenyl moiety exhibit moderate to excellent antibacterial and antifungal activities (Ashok, Holla, & Kumari, 2007).

Antifungal Pharmaceutical Applications : Pyrido[4,3-d]pyrimidin-4(3H)-ones have shown moderate antifungal activity, making them promising for pharmaceutical applications (Ren et al., 2014).

Inhibition of Tyrosine Kinases : Compounds with 3-thiophene or unsubstituted phenyl groups at C-6 are potent inhibitors of platelet-derived growth factor receptor, fibroblast growth factor receptor, and c-src tyrosine kinases, potentially offering new treatments (Boschelli et al., 1998).

Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives have shown remarkable antimicrobial and anti-inflammatory activities against fungi, bacteria, and inflammation (Tolba et al., 2018).

Organic Synthesis and Catalysis : A study on the synthesis and reactions of polynuclear heterocyclic rings from pyrido[2,3-d]pyrimidines shows potential applications in organic synthesis and catalysis (El-Gazzar et al., 2007).

Anticancer Kinase Inhibitors : A novel pyrido[2,3-d]pyrimidine scaffold-based compound exhibits strong anticancer activity and inhibitory activity against PDGFR, EGFR, and CDK4/cyclin D1 (Elzahabi et al., 2018).

Antimicrobial Activity : Some synthesized compounds demonstrate moderate antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi (Guna & Purohit, 2012).

Less Toxic Anticancer Drugs : A study evaluated 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds for designing less toxic anticancer drugs (Bagchi, Nandi, & Bhattacharjee, 2015).

Eigenschaften

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c1-20-13-8(7-18-15(19-13)22-2)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKCHOMHDSHDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444193 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

CAS RN |

185039-46-7 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

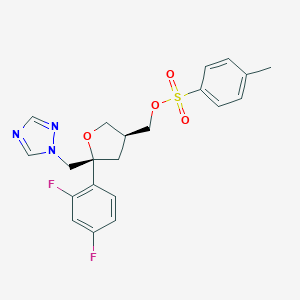

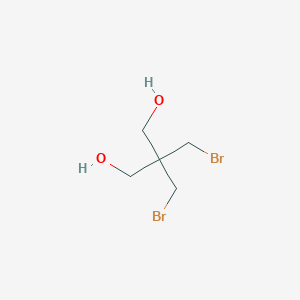

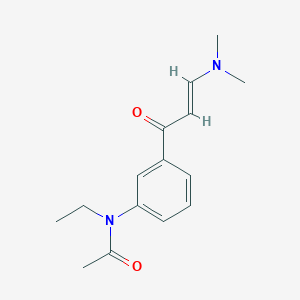

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)